N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl-piperazine moiety attached to a phenyl ring, which is further connected to a benzamide structure. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide typically involves the following steps:
Formation of the Acetyl-piperazine Intermediate: The initial step involves the acetylation of piperazine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields 4-acetyl-piperazine.
Coupling with Phenyl Derivative: The acetyl-piperazine intermediate is then coupled with a phenyl derivative, such as 4-bromoaniline, through a nucleophilic substitution reaction. This step is often carried out in the presence of a palladium catalyst and a base like potassium carbonate.
Formation of the Benzamide Structure: The final step involves the coupling of the phenyl-piperazine intermediate with 3-methylbenzoic acid or its derivative. This reaction can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Substitution: Alkyl halides, sulfonyl chlorides; reactions are conducted in the presence of a base like triethylamine or sodium hydride in organic solvents.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or sulfonylated derivatives
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its piperazine moiety, which is known to exhibit antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to bind to various biological targets, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a piperazine moiety, used to treat bacterial infections.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure and mechanism of action.
Piperaquine: An antimalarial agent with a piperazine ring, used in combination therapies for malaria treatment.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide is unique due to its specific structural features, such as the acetyl-piperazine moiety and the 3-methyl-benzamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-4-3-5-17(14-15)20(25)21-18-6-8-19(9-7-18)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
InChI Key |
QQQZWLPYRBWBIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
solubility |
7.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.